3-phenyl-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-phenyl-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Anticancer Activity
A study described the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, showcasing their potent anticancer activities. The research indicated that compounds with the 1,3,4-thiadiazole moiety displayed significant anticancer results against Hepatocellular carcinoma cell lines, suggesting a promising avenue for developing new anticancer agents (Gomha et al., 2017).
Novel Routes to Aroylthiadiazolines and Arylazothiazoles
Another study explored new synthetic routes to aroylthiadiazolines and arylazothiazoles, contributing to the development of new compounds with potential biological activities. The research highlighted the versatility of thiadiazole derivatives in synthetic chemistry, paving the way for the creation of novel therapeutics (Shawali & Abdelhamid, 1976).
Photosensitizer Development for Photodynamic Therapy
Research into zinc phthalocyanine derivatives substituted with thiadiazole groups has shown their potential as photosensitizers in photodynamic therapy, particularly for cancer treatment. These compounds exhibited high singlet oxygen quantum yield and good fluorescence properties, making them suitable for use in Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Herbicidal Activity
A series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides were synthesized and demonstrated moderate to good selective herbicidal activity, showcasing the agricultural applications of thiadiazole derivatives (Liu & Shi, 2014).
Mechanism of Action
Target of Action
The compound belongs to the class of molecules known as thiadiazoles and propanamides. Thiadiazoles are often used in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Propanamides are a type of amide and are known to have various biological activities, including analgesic and anti-inflammatory effects .
Mode of Action
For example, some thiadiazoles can inhibit the enzyme carbonic anhydrase, which is involved in regulating pH and fluid balance in the body .
Biochemical Pathways
Without specific information on this compound, it’s hard to say exactly which biochemical pathways it might affect. Based on the known activities of similar compounds, it could potentially be involved in pathways related to inflammation, pain sensation, and cell growth .
Pharmacokinetics
The properties of a compound can be influenced by factors such as its size, charge, and the presence of functional groups such as the amide group in propanamides .
Result of Action
Based on the activities of similar compounds, it could potentially have effects such as reducing inflammation, relieving pain, or inhibiting the growth of cancer cells .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the activity of a compound can be affected by the pH of its environment, as this can influence the compound’s charge and therefore its ability to interact with its targets .
properties
IUPAC Name |
3-phenyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14(16-10-6-3-7-11-16)24-19-22-21-18(25-19)20-17(23)13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHWMSYOLLXQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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